

Dibromopropamidine Isethionate: A Technical Overview of its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Dibromopropamidine*

Cat. No.: *B1201361*

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Abstract

Dibromopropamidine isethionate is a potent antiseptic and disinfectant agent belonging to the aromatic diamidine class of compounds.^{[1][2]} It is widely utilized in ophthalmic preparations for the treatment of minor eye and eyelid infections, such as conjunctivitis and blepharitis.^{[1][2][3]} This technical guide provides an in-depth analysis of the chemical properties and structural features of **dibromopropamidine** isethionate, intended to support research, and development activities. This document summarizes its physicochemical properties, provides an overview of relevant experimental methodologies, and visualizes its mechanism of action.

Chemical Identity and Structure

Dibromopropamidine isethionate is a salt composed of the **dibromopropamidine** cation and the isethionate anion. The core structure consists of two brominated benzene rings linked by a three-carbon chain with ether linkages, and amidine functional groups at the para positions of the phenyl rings. The isethionate counter-ions enhance the water solubility of the compound, which is crucial for its formulation in aqueous solutions like eye drops.

The chemical structure and identity of **dibromopropamidine** isethionate are detailed below:

- IUPAC Name: 3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;bis(2-hydroxyethanesulfonic acid) [4]
- CAS Number: 614-87-9[4]
- SMILES: C1=CC(=C(C=C1C(=N)N)Br)OCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of **dibromopropamide** isethionate is presented in the table below. These properties are critical for understanding its behavior in formulations and biological systems.

Property	Value	Source(s)
Molecular Formula	C21H30Br2N4O10S2	[4][5]
Molecular Weight	722.4 g/mol	[4][5]
Appearance	White or almost white crystalline powder	[6][7][8]
Melting Point	226 °C	[5][6]
Boiling Point	570.9 °C at 760 mmHg	
Solubility in Water	Freely soluble	[5][7]
Solubility in Ethanol	Sparingly soluble	[5]
Solubility in Glycerol	Freely soluble	[7]
pKa	Data not available in cited literature	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **dibromopropamide** isethionate are not readily available in the public domain. However, this

section outlines generalized, standard methodologies that are widely accepted in the pharmaceutical sciences for determining solubility and pKa.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **dibromopropamide** isethionate powder is added to a known volume of the solvent (e.g., purified water, ethanol, glycerol) in a sealed container.
- **Equilibration:** The container is agitated in a constant temperature water bath (typically at 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase by centrifugation and/or filtration.
- **Quantification:** The concentration of **dibromopropamide** isethionate in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is expressed as the mass of the solute dissolved per unit volume of the solvent (e.g., mg/mL or g/100mL).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

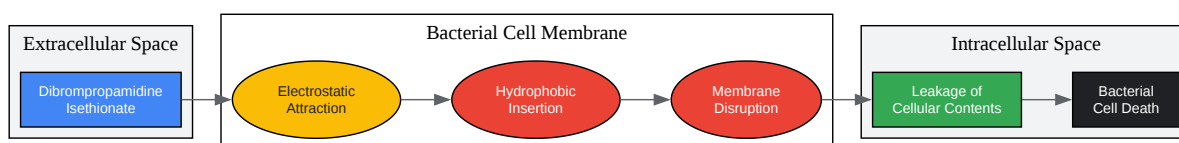
- **Sample Preparation:** A precise amount of **dibromopropamide** isethionate is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is a concern.

- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the amidine groups are protonated.

Mechanism of Action: Bacterial Membrane Disruption

The primary antimicrobial mechanism of **dibromopropamidine** isethionate involves the disruption of the bacterial cell membrane.[7] As a cationic molecule, it is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids. This initial interaction is followed by the insertion of the lipophilic portions of the molecule into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[7]

The following diagram illustrates the proposed workflow of the antibacterial action of **dibromopropamidine** isethionate.



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Caption: Proposed mechanism of action of **dibromopropamidine** isethionate.

Conclusion

Dibromopropamidine isethionate remains a clinically important antiseptic, particularly in ophthalmology. A thorough understanding of its chemical properties and structure is fundamental for the development of new formulations, quality control, and further research into its antimicrobial activities. While key physicochemical data are available, further studies to quantify its solubility in various solvents and to determine its pKa would be beneficial for a more complete characterization of this compound. The provided overview of its properties and mechanism of action serves as a valuable resource for professionals in the fields of pharmaceutical science and drug development.

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